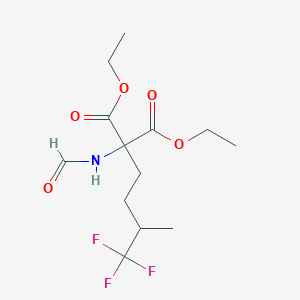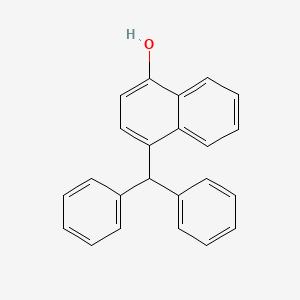
4-(Diphenylmethyl)naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylmethyl)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the naphthalene ring and a diphenylmethyl group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)naphthalen-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and benzophenone as the primary starting materials.
Grignard Reaction: Benzophenone is reacted with phenylmagnesium bromide (a Grignard reagent) to form diphenylmethanol.
Friedel-Crafts Alkylation: The diphenylmethanol is then subjected to Friedel-Crafts alkylation with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diphenylmethyl)naphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
4-(Diphenylmethyl)naphthalen-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Diphenylmethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-ol: Similar to 4-(Diphenylmethyl)naphthalen-1-ol but lacks the diphenylmethyl group.
Diphenylmethanol: Contains the diphenylmethyl group but lacks the naphthalene ring.
Naphthalen-2-ol: Similar to naphthalen-1-ol but with the hydroxyl group attached to the second carbon.
Uniqueness
This compound is unique due to the presence of both the naphthalene ring and the diphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
6274-86-8 |
|---|---|
Formule moléculaire |
C23H18O |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-benzhydrylnaphthalen-1-ol |
InChI |
InChI=1S/C23H18O/c24-22-16-15-21(19-13-7-8-14-20(19)22)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,23-24H |
Clé InChI |
PDOUZDZHQHIWHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


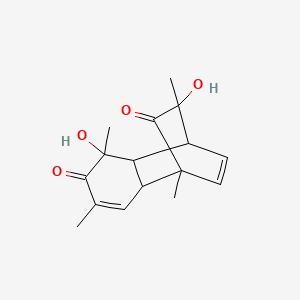
![[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)](/img/structure/B14737967.png)
![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)

![O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate](/img/structure/B14737985.png)


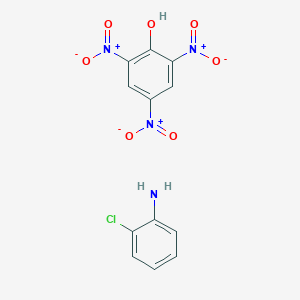
![5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14738008.png)
![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)
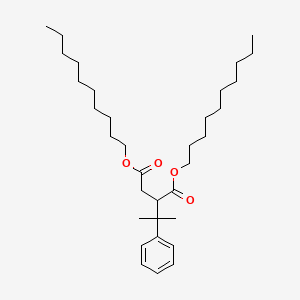
![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)
